4-氯-2-甲基-6-硝基喹唑啉

描述

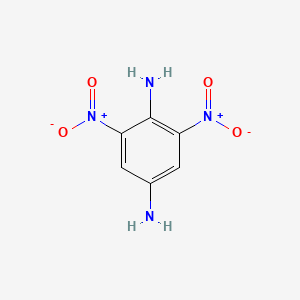

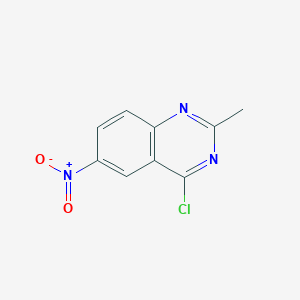

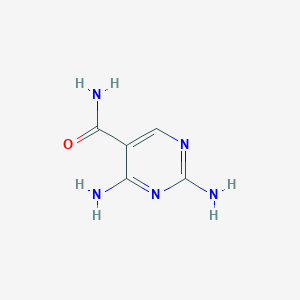

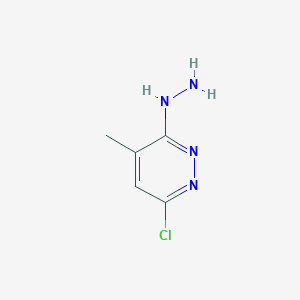

4-Chloro-2-methyl-6-nitroquinazoline is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and are often used as key intermediates in the synthesis of various drugs. The compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position on the quinazoline ring system.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multiple steps, including cyclization, nitration, chlorination, and other substitution reactions. For instance, a general synthesis approach for 4-substituted quinazolines involves starting with a common intermediate such as 5,8-dimethyl-6-nitro-4-quinolone, which is then converted into a 4-chloroquinoline before introducing various substituents . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps, achieving a high yield of 85% .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as X-ray crystallography, 1H NMR, and mass spectrometry (MS). X-ray crystallography provides detailed information about the arrangement of atoms within a crystal and can confirm the substitution pattern on the quinazoline ring . NMR and MS are instrumental in verifying the molecular structure by providing information about the chemical environment of the hydrogen atoms and the molecular weight of the compound, respectively .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination, as part of their synthesis . They can also participate in hydrogen bonding interactions, as seen in the crystal structures of hydrogen-bonded co-crystals involving quinazoline and substituted benzoic acids . These interactions are crucial for the formation of stable crystal structures and can influence the compound's physical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-6-nitroquinazoline can be inferred from related compounds. For example, the presence of a nitro group and a chloro substituent can affect the compound's acidity, reactivity, and hydrogen bonding capability . The substitution pattern on the quinazoline ring can also influence the compound's melting point, solubility, and stability. These properties are essential for the compound's potential use in pharmaceutical applications and its behavior in various chemical reactions.

科学研究应用

化学合成和药用

4-氯-2-甲基-6-硝基喹唑啉在化学合成中作为重要的中间体。例如,它用于取代喹啉和杂环喹啉的合成,在药学化学中得到应用。这些衍生物显示出一系列生物学特性,包括抗菌、抗疟疾和抗癌活性。研究表明这些化合物在抑制肿瘤坏死因子-α (TNF-α) 的产生和 T 细胞增殖中是有效的,表明在治疗自身免疫性疾病和癌症中具有潜在用途 (Khodair 等,1999); (Tobe 等,2003)。

固相合成

在药物研究中,已经探索了以 4-氯-2-甲基-6-硝基喹唑啉为支架的固相合成。这种方法有助于创建新化合物,如二氢吡嗪并喹唑啉酮,这些化合物可能具有独特的生物活性 (Zhang 等,2008)。

抗利什曼病活性

衍生自 4-氯-2-甲基-6-硝基喹唑啉的化合物显示出有希望的抗利什曼病活性。研究已经合成了芳基氨基-硝基喹唑啉,它们对大号利什曼原虫表现出显着的体外活性,表明作为抗利什曼病药物的潜力 (Saad 等,2016)。

抗菌和抗病毒特性

进一步的研究表明在开发具有抗菌和抗病毒特性的药物中使用 4-氯-2-甲基-6-硝基喹唑啉衍生物。已经合成了化合物以针对恶性疟原虫进行抗疟疾活性测试,一些化合物显示出对 SARS-CoV-2 的抑制作用,为各种传染病的潜在治疗提供了见解 (Zapol’skii 等,2022)。

材料科学应用

在材料科学中,4-氯-2-甲基-6-硝基喹唑啉的衍生物已被研究作为缓蚀剂,突出了它们在工业环境中保护金属的潜力 (Rbaa 等,2019)。

安全和危害

The safety data sheet for 4-Chloro-2-methyl-6-nitroquinazoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

Many quinazoline derivatives, particularly 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (tkis) for the treatment of different cancers .

Mode of Action

If it acts similarly to other quinazoline derivatives, it may interact with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of proteins that are crucial for cell signaling in cancer cells .

Biochemical Pathways

If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may affect pathways related to cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may inhibit the growth and proliferation of cancer cells .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

4-chloro-2-methyl-6-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWKWGOOHGUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647977 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-nitroquinazoline | |

CAS RN |

74151-22-7 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)

![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)

![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)